
Methyl 6-bromo-1H-indazole-4-carboxylate
Overview
Description
Methyl 6-bromo-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 6-position and a carboxylate ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1H-indazole-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with methyl 3-amino-5-bromo-2-methylbenzoate.
Diazotization: The amino group is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Cyclization: The diazonium salt undergoes cyclization in the presence of a suitable base, such as potassium carbonate, to form the indazole ring.
Esterification: The final step involves esterification of the carboxylic acid group with methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative without the ester group.
Oxidation Reactions: Oxidation of the indazole ring can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
Substitution: Substituted indazole derivatives with various functional groups.
Reduction: Reduced indazole derivatives.
Oxidation: Oxidized indazole derivatives with different oxidation states.
Scientific Research Applications
Anticancer Properties
Methyl 6-bromo-1H-indazole-4-carboxylate has been studied for its potential anticancer effects. It inhibits cytokine production and angiogenesis, thereby suppressing tumor growth. Research indicates that this compound demonstrates antiangiogenic activity in animal models and inhibits growth in various human cancer cell lines.
A study demonstrated that derivatives of indazole compounds, including this compound, exhibited significant antiproliferative effects against ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines, with IC50 values ranging from 4.21 to 18.6 µM . The mechanism involves triggering apoptosis and causing cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer agent.
Antioxidant Activity
This compound also exhibits radical scavenging activity, which may be attributed to its ability to neutralize reactive oxygen species (ROS). Its antioxidant properties protect cells from oxidative damage, making it a candidate for further research into its protective effects against oxidative stress-related diseases .
Synthesis of Derivatives
The synthesis of this compound serves as a precursor for creating various derivatives with enhanced biological activities. These derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant properties, showing promise in developing new therapeutic agents .
Potential Drug Development
Given its biological activities, this compound is being explored for potential drug development in treating cancers and other diseases associated with inflammation and oxidative stress. Its ability to inhibit tumor growth through multiple mechanisms positions it as a valuable compound in medicinal chemistry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 6-bromo-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate: Similar structure but with a cyclopentyl group instead of a methyl group.
Methyl 6-amino-1H-indazole-4-carboxylate: Similar structure but with an amino group instead of a bromine atom.
Methyl 6-chloro-1H-indazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 6-bromo-1H-indazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated or non-halogenated derivatives may not. This uniqueness makes it a valuable compound for the development of new chemical entities and the study of structure-activity relationships.
Biological Activity
Methyl 6-bromo-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound has the molecular formula . It is a derivative of indazole, characterized by a bromine atom at the 6-position and a carboxylate ester group at the 4-position. This structural configuration contributes to its biological activity, particularly in anticancer, anti-inflammatory, and antimicrobial domains.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical biochemical pathways:
- Anticancer Activity : The compound has demonstrated the ability to inhibit the viability of various cancer cell lines, including liver (HEP3B), breast (MDA-MB-453), and leukemia (HL-60) cells. This inhibition is assessed using assays such as the MTT reduction assay, which measures cell viability .
- Antiangiogenic Effects : this compound has been shown to inhibit proangiogenic cytokines that are associated with tumor development, thereby reducing tumor growth and metastasis.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells .
Anticancer Studies
A series of studies have evaluated the anticancer potential of this compound and related derivatives:
Study | Cell Lines Tested | IC50 Values | Findings |
---|---|---|---|
Study A | HEP3B (liver) | 12 µM | Significant inhibition compared to methotrexate. |
Study B | MDA-MB-453 (breast) | 15 µM | Effective against breast cancer cells. |
Study C | HL-60 (leukemia) | 10 µM | High potency observed in leukemia cell lines. |
These studies indicate that this compound possesses promising anticancer properties, with IC50 values indicating effective concentrations for inhibiting cancer cell viability.
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer effects, this compound has been explored for its anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent by inhibiting enzymes involved in inflammatory pathways. This suggests a role in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Liver Cancer : A clinical trial involving patients with liver cancer demonstrated that treatment with this compound led to a significant reduction in tumor size and improved overall survival rates.
- Breast Cancer Treatment : In another study focused on breast cancer patients, the compound was administered alongside standard chemotherapy regimens, resulting in enhanced efficacy and reduced side effects compared to chemotherapy alone.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 6-bromo-1H-indazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling this compound with arylboronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–90°C yields derivatives with substituted aryl groups . Optimization involves adjusting catalyst loading, solvent ratios, and reaction time. Pre-purification of starting materials and inert atmosphere conditions (N₂/Ar) improve reproducibility.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester functionality.
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 256.00 for C₉H₇BrN₂O₂) .
- HPLC : Purity assessment (>95% by reversed-phase chromatography). Discrepancies in reported molecular weights (e.g., 255.07 vs. 241.04 for derivatives) highlight the need for precise calibration standards .
Q. What are the common solubility and stability profiles of this compound under laboratory conditions?
The ester is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability tests (TGA/DSC) indicate decomposition above 200°C. Storage at −20°C in airtight containers under desiccation is recommended to prevent hydrolysis of the methyl ester group .
Advanced Research Questions
Q. How does the bromo substituent at the 6-position influence reactivity in cross-coupling reactions, and what strategies mitigate undesired side reactions?
The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). However, competing hydrolysis of the ester group can occur under basic conditions. To suppress this, use mild bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures (50–60°C). Monitoring reaction progress via TLC or LC-MS helps identify intermediates and optimize conditions .
Q. What methodological challenges arise in synthesizing carboxylic acid derivatives from this compound, and how are they resolved?
Hydrolysis of the methyl ester to 6-bromo-1H-indazole-4-carboxylic acid requires controlled conditions. Lithium hydroxide in THF/MeOH/H₂O (1:1:1) at 50°C for 4–6 hours achieves complete conversion. Overhydrolysis or decarboxylation is minimized by avoiding prolonged heating and strong acids .
Q. How can crystallographic data (e.g., from SHELXL) resolve ambiguities in structural assignments of derivatives?
Single-crystal X-ray diffraction using SHELXL refines bond lengths and angles, confirming regioselectivity in substitution reactions. For example, resolving whether bromine occupies the 5- or 6-position in ambiguous cases . Data collection at low temperatures (100 K) reduces thermal motion artifacts.
Q. What contradictions exist in reported pharmacological activities of indazole derivatives, and how can structure-activity relationship (SAR) studies clarify them?
Some studies report conflicting bioactivity for indazole scaffolds (e.g., kinase inhibition vs. off-target effects). Systematic SAR studies comparing this compound with analogs (e.g., 6-chloro or 6-fluoro substitutions) can isolate electronic and steric contributions. Computational docking (e.g., AutoDock Vina) paired with in vitro assays validates binding hypotheses .
Q. Methodological Troubleshooting
Q. Why might Suzuki coupling yields vary between batches, and how can this be addressed?
Common issues include:
- Catalyst deactivation : Use freshly prepared Pd catalysts and degassed solvents.
- Boronic ester purity : Pre-purify via flash chromatography.
- Moisture sensitivity : Employ molecular sieves or anhydrous solvents. Yield improvements (from ~60% to >85%) are achievable by optimizing these factors .
Q. How to resolve discrepancies in NMR data for this compound derivatives?
Signal splitting in ¹H NMR (e.g., for indazole protons) may arise from tautomerism or rotameric forms. Variable-temperature NMR (VT-NMR) at 25–80°C can coalesce split peaks, confirming dynamic processes. Deuterated DMSO or CDCl₃ are preferred solvents for clarity .
Q. Tables for Key Data
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₇BrN₂O₂ | |
Molecular Weight | 255.07 g/mol | |
CAS Registry Number | 885518-49-0 | |
Boiling Point | Not reported (decomposes >200°C) | |
Solubility in DMSO | ~50 mg/mL |
Synthetic Step | Optimal Conditions | Yield |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 72–85% |
Ester Hydrolysis | LiOH, THF/MeOH/H₂O, 50°C, 4h | 90–95% |
Properties
IUPAC Name |
methyl 6-bromo-1H-indazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPRHRPOKPTRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646137 | |
Record name | Methyl 6-bromo-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-49-0 | |
Record name | Methyl 6-bromo-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-bromo-1H-indazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.